Pyrazole Ring pKa Shift of ~5 Units Relative to Non-Methylated Analog Dictates Ionization State at Physiological pH
The predicted pKa of the target compound's pyrazole ring is 7.08 ± 0.33, compared to 2.00 ± 0.10 for the non-methylated 2-amino-3-(1H-pyrazol-4-yl)propanoic acid (CAS 2272735-02-9) . This ~5.08 log unit increase in basicity, attributable to the electron-donating effect of the two methyl groups at positions 1 and 3, means that at pH 7.4 the target compound's pyrazole ring is approximately 50% protonated, whereas the non-methylated analog remains >99% deprotonated . The 1,3-dimethylpyrazole pKa (2.72 ± 0.10 for the parent heterocycle) confirms that methylation alone accounts for a ~0.2–0.3 unit increase over unsubstituted pyrazole (pKa ≈ 2.5), but the full amino acid context further modulates this value [1].
| Evidence Dimension | Pyrazole ring conjugate acid pKa (predicted) |
|---|---|
| Target Compound Data | 7.08 ± 0.33 |
| Comparator Or Baseline | 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid: pKa 2.00 ± 0.10; Unsubstituted pyrazole: pKa ≈ 2.5; Histidine imidazole: pKa ≈ 6.0 |
| Quantified Difference | ΔpKa ≈ +5.08 vs. non-methylated analog; ΔpKa ≈ +1.08 vs. histidine imidazole |
| Conditions | Predicted pKa values (ACD/Labs or equivalent); aqueous, 25 °C |
Why This Matters
The near-physiological pKa of the target compound enables pH-switchable binding interactions that are inaccessible with the non-methylated analog, making it the preferred scaffold for designing inhibitors intended to exploit protonation-state-dependent recognition.
- [1] MyWellWork. 1,3-Dimethylpyrazole – pKa 2.72 ± 0.10 (Predicted). CAS 694-48-4. https://www.mywellwork.com View Source
